Stereochemical Purity Specification for Pharmaceutical Synthesis: Cis-Dihydronopol vs. Trans-Dihydronopol
In the synthesis of pinaverium bromide, the cis configuration of dihydronopol is essential; the trans diastereomer constitutes a process impurity. Commercial-grade dihydronopol (Dertol 70 F) is specified with a cis content of 94–100% and a trans content of ≤5% [1]. This is in contrast to the hydrogenation of nopol by the method described in French Patent 2,097,031, which yields a stereoisomer mixture containing a significant proportion of the undesired trans compound alongside the predominant cis product [2].
| Evidence Dimension | Cis diastereomer content (pharmaceutical-grade specification) |
|---|---|
| Target Compound Data | Cis: 94–100%; Trans: ≤5% |
| Comparator Or Baseline | Nopol hydrogenation product mixture (French Patent 2,097,031): contains 'significant content of trans compound' |
| Quantified Difference | Target procedure achieves ≤5% trans impurity, whereas the older nopol hydrogenation method generates a higher but not numerically defined trans fraction |
| Conditions | Commercial specification (Dertol 70 F) vs. nopol hydrogenation per French Patent 2,097,031 (PtO2 catalyst, 80–100 °C) |
Why This Matters
For pharmaceutical procurement, conformance to this cis/trans specification is a direct quality requirement; failure to meet it can compromise the stereochemical integrity and pharmacological activity of the final active pharmaceutical ingredient, pinaverium bromide.
- [1] DRT. (2024). Dertol 70 F® - Terpene Solvent: Dihydronopol Technical Data Sheet. DRT SA, Dax, France. View Source
- [2] Justia Patents. (1991). Process for preparing cis-dihydronopol. US Patent 5,175,347. View Source
